molecular formula C16H17BrN2 B1683631 Zimeldine CAS No. 56775-88-3

Zimeldine

Cat. No. B1683631
CAS RN: 56775-88-3
M. Wt: 317.22 g/mol
InChI Key: OYPPVKRFBIWMSX-SXGWCWSVSA-N
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Description

Zimeldine, also known by its UNII 3J928617DW, is a pyridylallylamine . It was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It has a molecular formula of C16H17BrN2 and a molecular weight of 317.23 .


Synthesis Analysis

Zimeldine and its metabolite norzimeldine have been studied for their effects on voluntary ethanol consumption in rats . The synthesis of Zimeldine involves the use of specific serotonin and norepinephrine reuptake inhibitors .


Molecular Structure Analysis

The molecular structure of Zimeldine is characterized by a pyridylallylamine . It has a molecular formula of C16H17BrN2 . The average mass is 317.224 Da and the monoisotopic mass is 316.057495 Da .


Physical And Chemical Properties Analysis

Zimeldine has a molecular weight of 317.230 g·mol −1 . It is a solid substance . The solubility of Zimeldine in 0.1 M HCl is 45 mg/mL, and in water, it is 66 mg/mL .

Scientific Research Applications

Application in Agoraphobia with Panic Attacks

Zimeldine, a potent inhibitor of central serotonin reuptake, was found to be an effective treatment in a clinical trial involving patients suffering from agoraphobia with panic attacks. It demonstrated superiority on several rating scales compared to imipramine and placebo, highlighting its potential therapeutic application in this area (Evans et al., 1986).

Impact on Food, Water, and Ethanol Consumption

Research has shown that Zimeldine, a serotonin uptake blocker, can reduce voluntary ethanol consumption. This suggests that Zimeldine may interfere with the processes that mediate the reinforcement derived from ethanol ingestion. Additionally, it was observed to have a potent anorexic action, primarily affecting food intake and associated fluid consumption (Gill & Amit, 1987).

Evaluation in Alzheimer's Disease

A study exploring the neuropsychological and neurochemical effects of Zimeldine in patients with Alzheimer's disease found no significant effect on memory or reaction time compared to placebo. However, it notably reduced cerebrospinal fluid concentrations of 5-hydroxyindoleacetic acid and significantly inhibited platelet serotonin uptake (Cutler et al., 1985).

Treatment of Obsessive-Compulsive Disorder

In an open uncontrolled trial, Zimeldine showed improvements in clinical symptoms and cognitive deficits for patients with Obsessive-Compulsive Disorder. This suggests its potential as a therapeutic option for this condition (Kahn, Westenberg & Jolles, 1984).

Serotonin Uptake Inhibition and Ethanol Consumption

Research investigating the mechanism of action of Zimeldine on ethanol consumption revealed that it reduces the consumption of ethanol and other solutions like dextrose and saccharin. These effects were not blocked by prior serotonin depletion, indicating that Zimeldine's effects might not be directly related to its capacity to block serotonin reuptake (Gill, Amit & Ogren, 1985).

Safety And Hazards

Zimeldine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain–Barré syndrome . It also caused a peculiar hypersensitivity reaction involving many organs .

properties

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPPVKRFBIWMSX-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048462
Record name Zimeldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs.
Record name Zimelidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zimeldine

CAS RN

56775-88-3
Record name Zimelidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56775-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zimeldine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056775883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zimelidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zimeldine
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URL https://comptox.epa.gov/dashboard/DTXSID6048462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIMELDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J928617DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZIMELDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7697
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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